WST-8

Beschreibung

Eigenschaften

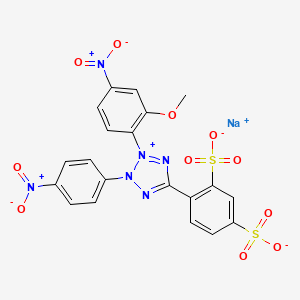

IUPAC Name |

sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIVTUIKYVGDCX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N6NaO11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432456 |

Source

|

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193149-74-5 |

Source

|

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193149-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Principles of the WST-8 Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The WST-8 assay has emerged as a robust and widely adopted method for the colorimetric quantification of cell viability and proliferation. Its sensitivity, convenience, and non-toxic nature make it a valuable tool in diverse research areas, including drug discovery, toxicology, and cancer biology. This technical guide provides a comprehensive overview of the fundamental principles of the this compound assay, detailed experimental protocols, and guidance on data interpretation and troubleshooting.

Core Principle: The Bio-reduction of a Water-Soluble Tetrazolium Salt

The this compound assay is predicated on the enzymatic reduction of a water-soluble tetrazolium salt, this compound (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt), into a vividly colored formazan (B1609692) product. This bio-reduction is catalyzed by cellular dehydrogenases, primarily located in the mitochondria of metabolically active cells.[1][2]

The process is critically dependent on the presence of an intermediate electron acceptor, typically 1-methoxy phenazine (B1670421) methosulfate (1-methoxy PMS).[3] This electron carrier facilitates the transfer of electrons from intracellular NAD(P)H, a product of active glycolysis and the pentose (B10789219) phosphate (B84403) pathway, to the extracellular this compound.[3][4]

The key steps in the this compound assay are as follows:

-

Cellular Metabolism: Viable cells maintain active metabolic pathways, leading to the continuous production of NAD(P)H.

-

Electron Transfer: The electron mediator, 1-methoxy PMS, accepts electrons from NAD(P)H at the cell surface.[5]

-

This compound Reduction: The reduced electron mediator then transfers these electrons to the this compound salt present in the culture medium.

-

Formazan Formation: This reduction converts the pale yellow this compound into a water-soluble, orange-colored formazan dye.[6]

-

Colorimetric Quantification: The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. This can be quantified by measuring the absorbance of the solution at approximately 460 nm.[1][2]

A significant advantage of the this compound assay over older methods like the MTT assay is the water solubility of its formazan product. This eliminates the need for a solubilization step, simplifying the experimental workflow and reducing potential errors.[7][8] Furthermore, this compound exhibits very low cytotoxicity, allowing for longer incubation times and even downstream applications with the same cell populations.[9][10]

Visualizing the this compound Assay Principle

The following diagram illustrates the core mechanism of the this compound assay.

References

- 1. What is a this compound assay? | AAT Bioquest [aatbio.com]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. Cellular glucose metabolism is essential for the reduction of cell-impermeable water-soluble tetrazolium (WST) dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTS, this compound, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. What are the differences among MTS, XXT, WST-1, CCK-8 (this compound) test kits? [elabscience.com]

- 8. researchgate.net [researchgate.net]

- 9. leptin-116-130.com [leptin-116-130.com]

- 10. woongbee.com [woongbee.com]

WST-8 Assay: An In-depth Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the WST-8 assay, a widely used colorimetric method for the determination of cell viability and proliferation. We will delve into the core mechanism of action, provide detailed experimental protocols, present key quantitative data, and offer insights into the cellular pathways influencing the assay's outcome.

Core Mechanism of Action

The this compound (Water-Soluble Tetrazolium salt-8) assay is predicated on the enzymatic reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. This process is a reliable indicator of cell viability as it is dependent on the activity of cellular dehydrogenases, which are primarily active in living cells.

The key components involved in the this compound assay are:

-

This compound: A water-soluble tetrazolium salt that is nearly colorless.

-

Electron Mediator (e.g., 1-Methoxy PMS): A stable intermediate that facilitates the transfer of electrons from intracellular reducing agents to the extracellular this compound.

-

Cellular Dehydrogenases: Enzymes within viable cells that produce the reducing agents NADH (nicotinamide adenine (B156593) dinucleotide) and NADPH (nicotinamide adenine dinucleotide phosphate).

The reaction cascade begins within the mitochondria and cytoplasm of living cells where dehydrogenases reduce NAD+ to NADH and NADP+ to NADPH. The electron mediator, 1-Methoxy PMS, then accepts electrons from this intracellular pool of NADH and NADPH. Subsequently, the reduced electron mediator is released into the extracellular medium where it reduces the this compound tetrazolium salt. This reduction results in the formation of a highly water-soluble orange-colored formazan dye. The intensity of the orange color is directly proportional to the number of viable, metabolically active cells and can be quantified by measuring the absorbance at approximately 450-460 nm.[1][2][3][4]

Figure 1: Mechanism of the this compound assay.

Data Presentation: Assay Performance

The this compound assay exhibits excellent linearity over a wide range of cell numbers for various cell lines. Below is a summary of its performance characteristics.

| Parameter | Cell Line | Linear Range (cells/well) | Incubation Time (hours) | Reference |

| Linearity | HeLa | 41 - 3,333 | Not Specified | [5] |

| Jurkat | 68 - 16,666 | 2 | [4][5] | |

| Human Chondrocytes | 2,500 - 15,000 | 4 | [6] | |

| Sensitivity | Comparison with MTS | Higher sensitivity for this compound | Not Applicable | [6] |

| Comparison with MTT | Higher sensitivity for this compound | Not Applicable | [3][7] | |

| Reproducibility | Z'-factor | 0.9 for dehydrogenase assay | Not Applicable | [6] |

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining reliable and reproducible results. Below are detailed methodologies for performing the this compound assay with adherent and suspension cells.

Reagent Preparation and Storage

-

This compound Reagent: The this compound solution, often provided as a ready-to-use solution containing this compound and 1-Methoxy PMS, is stable for over a year when stored at -20°C and protected from light. For frequent use, it can be stored at 4°C for up to three months. Avoid repeated freeze-thaw cycles.

-

Cell Culture Medium: Standard cell culture medium, with or without phenol (B47542) red, can be used.

-

96-well Plates: Use clear, flat-bottomed 96-well plates for colorimetric measurements.

Protocol for Adherent Cells

-

Cell Seeding:

-

Harvest and count adherent cells in the logarithmic growth phase.

-

Dilute the cells to the desired concentration in fresh culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Seeding density should be optimized for the specific cell line and experimental duration.

-

Include control wells containing medium only (blank) and wells with untreated cells.

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Assay Procedure:

-

After the initial incubation, add the test compound at various concentrations to the appropriate wells.

-

Incubate the plate for the desired exposure time.

-

Add 10 µL of this compound reagent to each well.

-

Gently tap the plate to ensure uniform mixing.

-

Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will vary depending on the cell type and density.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background absorbance.

-

Protocol for Suspension Cells

-

Cell Seeding:

-

Harvest and count suspension cells in the logarithmic growth phase.

-

Dilute the cells to the desired concentration in fresh culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include control wells as described for adherent cells.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the appropriate wells.

-

Incubate the plate for the desired exposure time.

-

Add 10 µL of this compound reagent to each well.

-

Gently tap the plate to mix.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader, with an optional reference wavelength.

-

Figure 2: General experimental workflow for the this compound assay.

Cellular Pathways and Considerations

The reduction of this compound is intrinsically linked to cellular metabolism, particularly pathways that generate NADH and NADPH. The primary pathways involved are:

-

Glycolysis: The breakdown of glucose in the cytoplasm generates NADH.

-

Pentose Phosphate Pathway (PPP): This pathway is a major source of NADPH.[8][9][10][11][12]

Therefore, any experimental condition or compound that affects these metabolic pathways can influence the outcome of the this compound assay.[8][9][10][11][12] For instance, inhibitors of glycolysis or the PPP will lead to a decrease in the this compound signal, which may not necessarily be due to direct cytotoxicity.[8]

Key Considerations:

-

Metabolic Changes: Be aware that some treatments may alter the metabolic state of the cells without causing cell death, potentially leading to misleading results.

-

Interfering Substances: Compounds that have reducing properties or that can directly interact with this compound or the electron mediator can interfere with the assay.[13] It is recommended to test for such interference by adding the compound to cell-free medium containing the this compound reagent.

-

High-Throughput Screening: The this compound assay is well-suited for high-throughput screening due to its simple, one-step procedure and lack of a solubilization step.[4][14]

Comparison with Other Viability Assays

The this compound assay offers several advantages over other commonly used tetrazolium-based assays such as MTT and XTT.

| Feature | This compound Assay | MTT Assay | XTT Assay |

| Formazan Solubility | Water-soluble | Insoluble (requires solubilization) | Water-soluble |

| Cytotoxicity | Low | High | Moderate |

| Sensitivity | High | Moderate | Moderate |

| Procedure | Simple, one-step | Multi-step (requires solubilization) | Simple, one-step |

| Linear Range | Wide | Narrower | Moderate |

The water-solubility of the this compound formazan product eliminates the need for a solubilization step, which is a major drawback of the MTT assay.[3][7] This simplifies the protocol, reduces potential errors, and makes the this compound assay more amenable to high-throughput applications. Furthermore, the lower cytotoxicity of this compound allows for longer incubation times and even the possibility of using the same cells for subsequent assays.[3][6]

References

- 1. himedialabs.com [himedialabs.com]

- 2. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. stemcell.com [stemcell.com]

- 6. MTS, this compound, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular glucose metabolism is essential for the reduction of cell-impermeable water-soluble tetrazolium (WST) dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. Staff View: this compound assay for high throughput screening of cell viability: comparison studies with MTT assay for monitoring cell growth [aunilo.uum.edu.my]

An In-depth Technical Guide to the W-ST-8 Formazan Product for Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Water-Soluble Tetrazolium salt-8 (WST-8) and its corresponding formazan (B1609692) product, a widely utilized tool in cell viability, proliferation, and cytotoxicity assays. We will delve into the core chemistry, the biological mechanism of action, detailed experimental protocols, and data interpretation.

Core Principles: The Chemistry of this compound and its Formazan

This compound is a pale yellow, water-soluble tetrazolium salt. The utility of this compound in cellular assays lies in its reduction by metabolically active cells to a vibrant, water-soluble orange-colored formazan dye. This conversion is the cornerstone of the assay, providing a quantitative measure of cellular viability.

The key features of this compound and its formazan product are summarized below:

| Property | This compound Tetrazolium Salt | This compound Formazan Product |

| Appearance | Pale yellow, crystalline solid | Orange, soluble dye |

| Solubility | Highly soluble in water and cell culture media[1] | Highly soluble in water and cell culture media[1] |

| Absorbance Maximum (λmax) | Not significant in the visible range | ~460 nm[2][3][4][5] |

| Cell Permeability | Cell-impermeable[6][7] | N/A |

The Biological Mechanism: Cellular Metabolism at the Forefront

The reduction of this compound to its formazan derivative is not a spontaneous event but rather a direct consequence of cellular metabolic activity. Specifically, the process is dependent on the presence of cellular dehydrogenases and the availability of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its phosphorylated form (NADPH).[8]

The reduction process occurs extracellularly, facilitated by an electron mediator, typically 1-Methoxy PMS (1-Methoxy-5-methylphenazinium methyl sulfate).[3][4] This mediator accepts electrons from NAD(P)H at the cell surface via trans-plasma membrane electron transport and subsequently transfers them to the this compound molecules in the culture medium.[4] Therefore, the amount of formazan produced is directly proportional to the rate of NAD(P)H production, which in turn reflects the metabolic activity and viability of the cells.[3]

Cellular reduction of this compound to formazan.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a general framework for performing a cell viability assay using this compound. Optimization of cell seeding density and incubation times is crucial for achieving accurate and reproducible results.

Reagent Preparation

-

This compound Reagent: The this compound reagent is typically provided as a ready-to-use solution containing this compound and an electron mediator. Store at 4°C and protect from light. For long-term storage, refer to the manufacturer's instructions, which may recommend -20°C.

-

Cell Culture Medium: Use the appropriate complete culture medium for your cell line.

-

Test Compounds: Prepare stock solutions of your test compounds at the desired concentrations.

Assay Procedure (96-well plate format)

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in a final volume of 100 µL of culture medium.[2][4]

-

Include wells with medium only as a blank control.

-

Incubate the plate in a humidified incubator (37°C, 5% CO₂) for 24-48 hours to allow for cell attachment and recovery.[2][4]

-

-

Treatment:

-

Add the desired concentrations of your test compounds to the appropriate wells.

-

Include untreated wells as a negative control.

-

Incubate for the desired exposure time.

-

-

This compound Incubation:

-

Data Acquisition:

General workflow for a this compound cell viability assay.

Data Presentation and Interpretation

The absorbance values obtained are directly proportional to the number of viable cells in each well. The data can be presented in a tabular format for easy comparison.

Example Data Table:

| Treatment | Concentration | Absorbance (450 nm) - Blank | % Viability vs. Control |

| Control | - | 1.250 | 100% |

| Compound A | 1 µM | 1.100 | 88% |

| Compound A | 10 µM | 0.625 | 50% |

| Compound A | 100 µM | 0.125 | 10% |

Calculation of Percent Viability:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background absorbance | Contamination of this compound reagent with reducing agents. | Use fresh, sterile reagent. Ensure aseptic technique. |

| Extended incubation time. | Optimize and shorten the incubation time. | |

| Low signal or poor sensitivity | Insufficient number of viable cells. | Increase the initial cell seeding density.[5] |

| Low metabolic activity of cells. | Increase the incubation time with this compound.[5] | |

| High variability between replicate wells | Uneven cell distribution. | Ensure thorough mixing of cell suspension before and during seeding. |

| Presence of bubbles in wells. | Carefully remove bubbles before reading the absorbance. | |

| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with medium to maintain humidity.[5] |

Conclusion

The this compound assay is a robust, sensitive, and user-friendly method for assessing cell viability and proliferation. Its water-soluble formazan product eliminates the need for a solubilization step, streamlining the workflow and making it amenable to high-throughput screening. By understanding the underlying principles and adhering to optimized protocols, researchers can obtain reliable and reproducible data to advance their drug discovery and development efforts.

References

WST-8 vs. CCK-8 Assays: An In-Depth Technical Guide to Cellular Viability Assessment

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the principles, protocols, and comparative analysis of WST-8 and Cell Counting Kit-8 (CCK-8) assays for cellular viability and cytotoxicity studies.

Executive Summary

The accurate assessment of cell viability and proliferation is fundamental in life science research and drug discovery. Tetrazolium salt-based colorimetric assays are among the most common methods employed for this purpose. This guide provides an in-depth exploration of the widely used this compound assay and its commercially available formulation, the Cell Counting Kit-8 (CCK-8). It clarifies their relationship, delves into the underlying biochemical principles, offers a comparative analysis against other common tetrazolium salts, and provides detailed experimental protocols.

It is crucial to understand that the "this compound assay" and "CCK-8 assay" are often used interchangeably. CCK-8 is the name of a ready-to-use kit that utilizes the tetrazolium salt this compound as its core component.[1][2] Therefore, this guide will focus on the properties and mechanism of the this compound reagent, which is the basis for CCK-8 and other similar commercial kits.

Core Principles and Mechanism of Action

The this compound assay is a colorimetric method for the determination of the number of viable cells.[3] The principle is based on the reduction of a highly water-soluble tetrazolium salt, this compound [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], by cellular dehydrogenases in the presence of an electron carrier to produce a water-soluble formazan (B1609692) dye.[4][5][6]

The key steps in the mechanism are as follows:

-

In metabolically active, viable cells, dehydrogenase enzymes, primarily located in the mitochondria, produce NADH and NADPH.[7][8]

-

An electron mediator, typically 1-Methoxy PMS (1-methoxy-5-methylphenazinium methyl sulfate), accepts electrons from NADH or NADPH at the cell membrane.[4][9][10]

-

The reduced electron mediator then transfers these electrons to the this compound tetrazolium salt, which is present in the extracellular culture medium.[9]

-

This reduction converts the slightly yellow this compound into a vibrant, water-soluble orange-colored formazan dye.[5][11]

-

The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12][13]

-

The quantity of the formazan dye is determined by measuring the absorbance of the solution, typically at a wavelength of 450-460 nm.[12][14]

A key advantage of this compound is that both the tetrazolium salt and its resulting formazan are highly water-soluble, thus eliminating the need for the solubilization step required in older assays like the MTT assay.[11][15] This simplifies the protocol and reduces potential errors.

Data Presentation: Comparative Analysis of Tetrazolium-Based Assays

The this compound/CCK-8 assay offers several advantages over other commonly used tetrazolium salts such as MTT, XTT, and MTS. The following tables summarize the key quantitative and qualitative differences.

Table 1: General Comparison of Common Tetrazolium Salt Assays

| Feature | This compound / CCK-8 | MTT | XTT | MTS |

| Principle | Dehydrogenase activity reduces this compound to a water-soluble formazan.[14] | Mitochondrial dehydrogenase activity reduces MTT to an insoluble formazan.[14] | Dehydrogenase activity reduces XTT to a water-soluble formazan.[14] | Dehydrogenase activity reduces MTS to a water-soluble formazan.[16] |

| Formazan Solubility | Water-soluble | Insoluble (requires solubilization) | Water-soluble | Water-soluble |

| Protocol Step | Add & Read | Add, Incubate, Solubilize, Read | Add & Read | Add & Read |

| Cytotoxicity | Very low; cells can be used for subsequent assays.[13][14] | High; assay is terminal.[14][17] | Low | Low, but formazan can be toxic.[14] |

| Sensitivity | Higher than MTT, XTT, and MTS.[3][16] | Moderate; less sensitive than this compound.[14] | High; more sensitive than MTT but less than this compound.[14] | Comparable to XTT; less sensitive than this compound.[14] |

| Stability | Reagent stable for ~1 year at 4°C.[18] | Reagent is less stable.[16] | Reagent is less stable.[16] | Reagent is less stable.[16] |

Table 2: Quantitative Parameters of the this compound/CCK-8 Assay

| Parameter | Value / Range | Notes |

| Absorbance Max (λmax) | 450 - 460 nm[12][19] | A reference wavelength of >600 nm can be used to subtract background. |

| Linear Detection Range | ~1,000 - 25,000 cells/well (Adherent) ~2,500 - 25,000 cells/well (Leukocytes) | Cell-type dependent. For HeLa cells, linearity is observed from ~40-3,333 cells/well and for Jurkat cells from ~70-16,666 cells/well.[12] A study on chondrocytes showed an ideal range of 2,500-15,000 cells/well.[9] |

| Incubation Time | 1 - 4 hours | Can be extended (up to 48 hours) due to low cytotoxicity. |

| Reagent Stability | 1 year at 4°C, 2 years at -20°C.[18] | Stable for at least 3 months at room temperature.[18] Avoid repeated freeze-thaw cycles. |

| Limit of Detection | As low as ~100 cells/well, depending on cell type.[20] | Sensitivity is generally higher than other tetrazolium salts.[3] |

Experimental Protocols

This section provides a generalized, detailed methodology for performing a cell viability or cytotoxicity assay using a this compound/CCK-8 kit in a 96-well plate format.

Materials Required

-

This compound/CCK-8 solution

-

Cells in culture

-

Appropriate cell culture medium

-

96-well clear, flat-bottom microplate

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader with absorbance detection at 450 nm

-

Multichannel pipette

Experimental Workflow for Cytotoxicity Assay

Detailed Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count cells. Dilute the cell suspension to the desired concentration in culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density should be determined empirically for each cell line but typically ranges from 1,000 to 10,000 cells/well for cytotoxicity assays.[21]

-

Include control wells:

-

Blank Control: 100 µL of culture medium without cells.

-

Negative Control (Untreated): 100 µL of cell suspension without the test compound.

-

-

Pre-incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.

-

-

Addition of Test Compound:

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 10 µL of the diluted compounds to the appropriate wells. For the negative control wells, add 10 µL of the vehicle (e.g., culture medium or DMSO).

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

This compound/CCK-8 Reagent Addition and Incubation:

-

Add 10 µL of the this compound/CCK-8 solution directly to each well.[21][22] Be careful not to introduce bubbles, as they can interfere with the absorbance reading.

-

Gently mix the plate on an orbital shaker for 1 minute to ensure uniform distribution.[23]

-

Incubate the plate for 1 to 4 hours in the incubator. The optimal incubation time will depend on the cell type and density and should be determined experimentally.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.[22] A reference wavelength of 600-650 nm can be used to correct for background turbidity.

-

Optional Stop Step: If the plate cannot be read immediately, the reaction can be stopped by adding 10 µL of 1% w/v SDS or 0.1 M HCl to each well. The plate should then be covered and stored at room temperature, protected from light. The absorbance will remain stable for up to 24 hours.[24]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control wells from all other wells.

-

Calculate the percentage of cell viability for each compound concentration using the following formula:

-

% Viability = [(Absorbance of Treated Sample) / (Absorbance of Negative Control)] x 100

-

-

Conclusion

The this compound/CCK-8 assay is a robust, sensitive, and user-friendly method for quantifying cell viability and cytotoxicity. Its primary advantages, including high sensitivity, low toxicity, and a simple, single-step protocol, make it superior to older tetrazolium-based assays like MTT.[3] By understanding the core principles and optimizing the experimental protocol for specific cell types, researchers can generate reliable and reproducible data crucial for advancing drug development and fundamental biological research.

References

- 1. bosterbio.com [bosterbio.com]

- 2. What is the principle of this compound assays? | AAT Bioquest [aatbio.com]

- 3. tebubio.com [tebubio.com]

- 4. tribioscience.com [tribioscience.com]

- 5. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dojindo.com [dojindo.com]

- 7. researchgate.net [researchgate.net]

- 8. Cellular glucose metabolism is essential for the reduction of cell-impermeable water-soluble tetrazolium (WST) dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTS, this compound, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gendepot.com [gendepot.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. stemcell.com [stemcell.com]

- 13. apexbt.com [apexbt.com]

- 14. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. What are the differences among MTS, XXT, WST-1, CCK-8 (this compound) test kits? [elabscience.com]

- 17. What are the differences between MTT and WST assays? | AAT Bioquest [aatbio.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. agilent.com [agilent.com]

- 20. himedialabs.com [himedialabs.com]

- 21. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. dojindo.co.jp [dojindo.co.jp]

WST-8: A Technical Guide to its Chemical Structure, Properties, and Applications in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water-soluble tetrazolium salt, WST-8. We will delve into its core chemical structure and properties, the mechanism of action, and detailed experimental protocols for its application in cell viability and cytotoxicity assays. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental workflows.

Chemical Structure and Properties of this compound

This compound, chemically known as 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt, is a highly water-soluble and stable tetrazolium salt.[1] Its enhanced water solubility is a key advantage over its predecessors, such as MTT, eliminating the need for an organic solvent to dissolve the formazan (B1609692) product.[1]

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | References |

| Chemical Formula | C₂₀H₁₃N₆NaO₁₁S₂ | [2] |

| Molecular Weight | 600.46 g/mol | [2] |

| IUPAC Name | 4-(3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl)-3-sulfobenzenesulfonate, sodium salt | [2] |

| CAS Number | 193149-74-5 | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Water, DMSO | [1] |

| Quantitative Solubility | PBS (pH 7.2): 5 mg/mLDMSO: 1 mg/mL | [3] |

| Storage Conditions | Store at -20°C, protected from light. The solution is stable for up to 2 years at 4°C. | [4] |

| Absorption Maximum (λmax) of this compound | 255 nm | [3] |

| Absorption Maximum (λmax) of this compound Formazan | ~460 nm | [5][6] |

Mechanism of Action: The Basis of Cell Viability Measurement

The utility of this compound in cell viability assays lies in its reduction by cellular dehydrogenases to a water-soluble formazan dye. This reaction is dependent on the metabolic activity of the cells, specifically the production of NAD(P)H.

The process can be summarized in the following steps:

-

Production of NAD(P)H: In viable, metabolically active cells, NAD⁺ and NADP⁺ are reduced to NADH and NADPH by dehydrogenase enzymes involved in glycolysis and other metabolic pathways.

-

Electron Transfer: An intermediate electron carrier, typically 1-methoxy phenazine (B1670421) methosulfate (1-methoxy PMS), accepts electrons from the intracellular NAD(P)H and transfers them to the extracellular this compound.

-

Reduction of this compound: this compound is reduced by the electrons to form a highly water-soluble orange-colored formazan product.

-

Colorimetric Detection: The amount of formazan produced is directly proportional to the number of living cells. This can be quantified by measuring the absorbance of the solution at approximately 460 nm.[5][6]

The following diagram illustrates the signaling pathway of this compound reduction:

Caption: this compound Reduction Pathway.

Experimental Protocols

The following sections provide detailed methodologies for performing cell viability and cytotoxicity assays using this compound.

General Workflow for a this compound Assay

The general workflow for a this compound based cell viability or cytotoxicity assay is straightforward and can be completed in a few steps.

Caption: General this compound Assay Workflow.

Detailed Protocol for Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

-

This compound reagent

-

96-well microplate

-

Cell culture medium

-

Cells of interest

-

Microplate reader capable of measuring absorbance at 450-460 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 10,000 cells per well in 100 µL of culture medium. The optimal cell number will vary depending on the cell type and should be determined experimentally.

-

Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Addition of this compound: Add 10 µL of this compound solution to each well.

-

Incubation with this compound: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the microplate reader.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract the background absorbance.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Detailed Protocol for Cytotoxicity Assay

This protocol is designed to assess the effect of a test compound on cell viability.

Materials:

-

Same as for the cell viability assay

-

Test compound of interest

Procedure:

-

Cell Seeding and Incubation: Follow steps 1 and 2 of the cell viability assay protocol.

-

Addition of Test Compound: Add various concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation with Compound: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Addition of this compound and Incubation: Follow steps 3 and 4 of the cell viability assay protocol.

-

Measurement and Data Analysis: Measure the absorbance as described above. Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation and Interpretation

The quantitative data for this compound and its formazan product are summarized in the table below for easy comparison.

| Parameter | This compound | This compound Formazan |

| Appearance | Colorless to light yellow | Orange |

| Water Solubility | High | High |

| Absorption Maximum (λmax) | 255 nm | ~460 nm |

The results of a this compound assay are typically presented as absorbance values or as a percentage of control (for cytotoxicity assays). A standard curve can be generated to correlate the absorbance with the number of viable cells.

Logical Relationship of Assay Choice

The choice of a cell viability assay depends on several factors, including the experimental question, cell type, and desired throughput. The following diagram illustrates the decision-making process for selecting a suitable assay.

Caption: Decision tree for cell viability assay selection.

Conclusion

This compound has emerged as a robust and reliable tool for the assessment of cell viability and cytotoxicity. Its superior water solubility, high stability, and simple one-step protocol make it an advantageous alternative to other tetrazolium-based assays. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of this compound assays in a research or drug development setting. For optimal results, it is crucial to empirically determine the ideal conditions for each specific cell line and experimental setup.

References

WST-8 Assay: An In-Depth Technical Guide for Cell Culture Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the WST-8 assay, a widely used colorimetric method for the determination of cell viability and proliferation in cell culture. It is intended to serve as a technical resource for both beginners and experienced researchers, offering detailed protocols, data interpretation guidelines, and troubleshooting advice.

Core Principles of the this compound Assay

The this compound (Water Soluble Tetrazolium salt-8) assay is a sensitive and reliable method to quantify the number of viable cells in a culture. The fundamental principle of this assay lies in the metabolic activity of living cells. Cellular dehydrogenases, enzymes primarily located in the mitochondria, reduce the pale yellow tetrazolium salt, this compound, into a vibrant orange-colored formazan (B1609692) dye. This conversion is dependent on the presence of cellular dehydrogenases and the coenzyme NADH. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[1][2][3] The resulting formazan is water-soluble, eliminating the need for a solubilization step, which is a significant advantage over older tetrazolium-based assays like the MTT assay.[4] The intensity of the orange color is measured using a spectrophotometer or microplate reader at an absorbance of approximately 450 nm.[3]

The biochemical reaction is facilitated by an electron mediator, such as 1-methoxy PMS, which transfers electrons from NADH and NADPH produced by cellular dehydrogenases to the this compound tetrazolium salt.[2][3][5]

Experimental Protocol

This section provides a detailed protocol for performing the this compound assay in a 96-well plate format. It is crucial to optimize conditions such as cell seeding density and incubation time for each specific cell line and experimental setup.[6]

Reagent Preparation and Storage

-

This compound Reagent: The this compound reagent is typically provided as a ready-to-use solution. It should be stored at 2-8°C for short-term use and protected from light.[4] For long-term storage, it is recommended to store it at -20°C.[4][6] Avoid repeated freeze-thaw cycles.[6]

-

Cell Culture Medium: Use the same culture medium for all experimental and control wells to avoid variability. While phenol (B47542) red in the medium does not significantly interfere with the results, it is good practice to use phenol red-free medium if possible to minimize background absorbance.[6]

-

Test Compounds: Prepare stock solutions of test compounds and dilute them to the desired concentrations in the cell culture medium.

Assay Procedure

-

Cell Seeding:

-

Harvest and count the cells.

-

Dilute the cell suspension to the desired concentration in the culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well depends on the cell type and proliferation rate. Refer to Table 1 for general recommendations.[6]

-

Include control wells:

-

Blank wells: 100 µL of culture medium without cells.

-

Vehicle control wells: Cells treated with the same concentration of the vehicle used to dissolve the test compounds.

-

Untreated control wells: Cells in culture medium without any treatment.

-

-

-

Cell Culture and Treatment:

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 to 48 hours, or until the cells reach the desired confluency.

-

Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds to the treatment wells. Add fresh medium with vehicle to the vehicle control wells.

-

Incubate the plate for the desired treatment period.

-

-

This compound Reaction and Measurement:

-

Gently mix the plate on an orbital shaker for 1 minute to ensure uniform distribution of the reagent.

-

Incubate the plate for 1 to 4 hours in the incubator.[6][7] The optimal incubation time will vary depending on the cell type and density.

-

After incubation, measure the absorbance at 450 nm using a microplate reader.[6] It is also recommended to measure the absorbance at a reference wavelength of 600-650 nm to subtract background noise.[6]

Data Analysis

-

Subtract Background Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate Cell Viability (%):

-

Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

-

Quantitative Data Presentation

Table 1: Recommended Cell Seeding Densities for this compound Assay (96-well plate)

| Cell Line | Cell Type | Recommended Seeding Density (cells/well) | Reference |

| HeLa | Human cervical cancer | 5,000 - 10,000 | |

| Jurkat | Human T-lymphocyte | 10,000 - 100,000 | |

| Adherent Cells (General) | - | 1,000 - 10,000 | [8][9] |

| Suspension Cells (General) | - | 2,500 - 25,000 | [9] |

Note: These are general guidelines. The optimal seeding density should be determined experimentally for each cell line.

Table 2: Typical Absorbance Values and Interpretation

| Absorbance Range (450 nm) | Interpretation |

| < 0.1 | Low cell number or low metabolic activity. |

| 0.1 - 1.5 | Linear range for most cell lines. |

| > 1.5 | High cell number or high metabolic activity. May be outside the linear range. |

Note: The linear range can vary depending on the cell type and experimental conditions.

Troubleshooting

Table 3: this compound Assay Troubleshooting Guide

| Problem | Possible Cause | Solution | Reference |

| High Background | Contamination of this compound reagent or culture medium. | Use fresh, sterile reagents. Filter the this compound solution if necessary. | [6][10] |

| High concentration of reducing agents in the test compound. | Run a control with the compound in cell-free medium to check for direct reduction of this compound. If it occurs, wash cells before adding this compound. | [11][12] | |

| Extended incubation time with this compound. | Optimize and shorten the incubation time. | [11] | |

| Low Signal | Insufficient number of viable cells. | Increase the initial cell seeding density or extend the culture period before the assay. | [11] |

| Low metabolic activity of cells. | Ensure cells are healthy and in the logarithmic growth phase. | ||

| Short incubation time with this compound. | Increase the incubation time with the this compound reagent. | [11] | |

| High Variability between Replicate Wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Mix the plate gently after seeding. | [11] |

| Edge effect in the 96-well plate. | Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or medium to maintain humidity. | [11] | |

| Bubbles in the wells. | Be careful not to introduce bubbles during pipetting. If bubbles are present, remove them with a sterile pipette tip. | [6][11] |

Conclusion

The this compound assay is a robust, sensitive, and user-friendly method for assessing cell viability and proliferation. Its water-soluble formazan product and low cytotoxicity make it a superior alternative to older tetrazolium-based assays. By following a well-defined protocol and optimizing experimental conditions, researchers can obtain reliable and reproducible data for a wide range of applications in cell biology, pharmacology, and drug discovery.

References

- 1. What is the principle of this compound assays? | AAT Bioquest [aatbio.com]

- 2. tribioscience.com [tribioscience.com]

- 3. mirrorreview.com [mirrorreview.com]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. himedialabs.com [himedialabs.com]

- 7. zellx.de [zellx.de]

- 8. gentelbio.com [gentelbio.com]

- 9. nwlifescience.com [nwlifescience.com]

- 10. dojindo.co.jp [dojindo.co.jp]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. dojindo.com [dojindo.com]

WST-8 Assay: A Comprehensive Technical Guide for Researchers

The WST-8 assay has emerged as a robust and sensitive colorimetric method for the determination of cell viability and proliferation. This guide provides an in-depth overview of the core principles, key features, benefits, and detailed protocols of the this compound assay, tailored for researchers, scientists, and professionals in drug development.

Core Principle of the this compound Assay

The this compound assay is predicated on the enzymatic reduction of a highly water-soluble tetrazolium salt, this compound (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt), by cellular dehydrogenases in viable cells.[1][2] In the presence of an electron mediator, 1-methoxy PMS, mitochondrial dehydrogenases in metabolically active cells reduce the pale yellow this compound to a vibrant, water-soluble orange formazan (B1609692) dye.[3][4] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at approximately 450-460 nm.[4][5][6]

Key Features and Benefits

The this compound assay offers several distinct advantages over traditional cell viability assays, such as the MTT assay. These advantages are summarized in the table below.

| Feature | This compound Assay | MTT Assay |

| Formazan Solubility | Water-soluble | Water-insoluble (requires solubilization)[7][8] |

| Protocol Simplicity | One-step addition, no washing or harvesting[3][9] | Requires a solubilization step with organic solvents like DMSO[2][8] |

| Sensitivity | Higher sensitivity than MTT, XTT, and MTS[3][9][10] | Moderate sensitivity[3] |

| Toxicity | Low cytotoxicity, allowing for longer incubation times and further analysis of the same cells[8][9][11][12] | Can be toxic to cells, especially at higher concentrations and longer incubation times[8] |

| Linear Range | Wider linear range for more accurate quantification[8] | Narrower linear range |

| Reproducibility | High reproducibility due to fewer handling steps[13] | Prone to variability from the solubilization step |

| Compatibility | Compatible with both adherent and suspension cells[10][13] | Can be challenging with suspension cells |

| High-Throughput | Well-suited for high-throughput screening[10] | Less amenable to high-throughput screening due to the extra solubilization step |

Experimental Protocols

Materials Required:

-

This compound Assay Kit (containing this compound solution and an electron mediator)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450-460 nm

-

CO2 incubator

-

Cell culture medium

-

Cells of interest

-

Test compounds (for cytotoxicity or proliferation studies)

General Protocol for Cell Viability Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[6] Include wells with medium only as a blank control.

-

Incubation: Incubate the plate in a CO2 incubator at 37°C for 24-48 hours, or until the desired cell confluence is reached.[14]

-

Addition of this compound Reagent: Add 10 µL of the this compound solution to each well.[5][9][10]

-

Incubation with this compound: Incubate the plate for 1-4 hours at 37°C in the CO2 incubator.[5][9] The optimal incubation time can vary depending on the cell type and density.

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for one minute to ensure homogeneous color distribution.[14] Measure the absorbance at 450 nm using a microplate reader.[10][14] A reference wavelength of around 600 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Subtract the absorbance of the blank control from the absorbance of all other wells. The resulting absorbance values are proportional to the number of viable cells.

Protocol for Cytotoxicity Assay:

-

Cell Seeding: Seed cells in a 96-well plate as described above.

-

Addition of Test Compound: After cell attachment (for adherent cells), add various concentrations of the test compound to the wells. Include untreated cell wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

This compound Assay: Proceed with steps 3-6 of the general cell viability protocol.

Data Presentation

Comparison of Tetrazolium-Based Cell Viability Assays

| Assay | Principle | Formazan Product | Protocol Steps | Key Advantages | Key Disadvantages |

| This compound | Reduction by cellular dehydrogenases | Water-soluble (orange)[3][1] | Add reagent, incubate, read absorbance[9] | High sensitivity, low toxicity, simple protocol[3][8][9] | Can be affected by reducing agents in the medium[3] |

| MTT | Reduction by mitochondrial dehydrogenases[8] | Water-insoluble (purple)[8] | Add reagent, incubate, solubilize formazan, read absorbance | Well-established, cost-effective | Requires solubilization, cytotoxic, less sensitive[2][8] |

| XTT | Reduction by cellular dehydrogenases | Water-soluble (orange)[3] | Add reagent, incubate, read absorbance | Simpler than MTT, water-soluble formazan[3] | Less sensitive than this compound[3] |

| MTS | Reduction by cellular dehydrogenases | Water-soluble (brown) | Add reagent, incubate, read absorbance | Water-soluble formazan, simpler than MTT | Can be toxic to cells, lower specificity than this compound[11] |

Key Experimental Parameters for this compound Assay

| Parameter | Recommended Value/Range | Notes |

| Absorbance Wavelength | 450-460 nm[4][5] | |

| Reference Wavelength | ~600 nm[9] | Optional, for reducing background noise |

| Incubation Time | 1-4 hours[5][9] | Varies depending on cell type and density |

| This compound Reagent Volume (96-well plate) | 10 µL per 100 µL of medium[5][9] | |

| Cell Density (96-well plate) | 10³ - 10⁵ cells/well[14] | Optimal density should be determined for each cell line |

Visualizations

Signaling Pathway of this compound Reduction

References

- 1. What is the principle of this compound assays? | AAT Bioquest [aatbio.com]

- 2. Cell Counting Kit-8 (CCK-8 / this compound): A Reliable Tool for Cell Viability and Proliferation Assays – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]

- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 4. tribioscience.com [tribioscience.com]

- 5. abcam.com [abcam.com]

- 6. zellx.de [zellx.de]

- 7. What are the differences among MTS, XXT, WST-1, CCK-8 (this compound) test kits? [elabscience.com]

- 8. researchgate.net [researchgate.net]

- 9. himedialabs.com [himedialabs.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. MTS, this compound, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ozbiosciences.com [ozbiosciences.com]

- 14. 101.200.202.226 [101.200.202.226]

WST-8 Assay: A Technical Guide to its Core Principles and Applications

The WST-8 assay has emerged as a robust and widely adopted colorimetric method for the determination of cell viability and proliferation in life science research. This in-depth technical guide provides a comprehensive overview of the discovery, development, and core principles of the this compound assay, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

The this compound assay is a second-generation water-soluble tetrazolium salt-based assay, developed to overcome some of the limitations of earlier methods like the MTT assay. The key innovation of the this compound assay lies in the chemical properties of its substrate, 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt (this compound). Unlike the MTT reagent, this compound is highly water-soluble and its reduced formazan (B1609692) dye product is also soluble in tissue culture medium, thus eliminating the need for a solubilization step.[1][2][3] This simplification has made the this compound assay more convenient, faster, and less prone to errors associated with the solubilization of formazan crystals.[3][4]

Core Principle and Mechanism of Action

The principle of the this compound assay is centered on the enzymatic reduction of the tetrazolium salt this compound by cellular dehydrogenases.[5][6] In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the slightly yellow, water-soluble this compound to a vibrant, water-soluble orange-colored formazan dye.[4][6][7] This bioreduction process is facilitated by an electron carrier, 1-methoxy-5-methylphenazinium methyl sulfate (B86663) (1-Methoxy PMS), which is typically included in the assay reagent.[5][7] The amount of the formazan dye produced is directly proportional to the number of living cells.[1][6][8] The absorbance of the formazan can be quantified by measuring it at approximately 450-460 nm using a microplate reader.[2][5][7]

The following diagram illustrates the workflow of the this compound assay:

The underlying signaling pathway involves the transfer of electrons from NAD(P)H, produced during glycolysis and other metabolic pathways, to the electron carrier, which then reduces this compound to formazan.

Comparison with Other Tetrazolium-Based Assays

The this compound assay offers several advantages over other commonly used tetrazolium salts for assessing cell viability. The following table summarizes the key differences:

| Feature | MTT | XTT | MTS | This compound (CCK-8) |

| Formazan Solubility | Insoluble in water (requires solubilization) | Water-soluble | Water-soluble | Highly water-soluble[1][3] |

| Additional Steps | Solubilization step required | No solubilization step | No solubilization step | No solubilization step[2][4] |

| Sensitivity | Moderate | High | High | Higher than MTT, XTT, and MTS[2][3][9] |

| Toxicity to Cells | Cytotoxic[9] | Less toxic than MTT | Less toxic than MTT | Low cytotoxicity[9][10] |

| Linear Range | Narrow | Wider than MTT | Wider than MTT | Wider linear range[9] |

| Stability of Reagent | Less stable | More stable than MTT | More stable than MTT | Stable[3][9] |

| Absorbance Max (nm) | ~570 | ~450 | ~490 | ~460[5][7] |

Experimental Protocols

Cell Viability/Proliferation Assay

This protocol provides a general guideline for assessing cell proliferation in response to growth factors, cytokines, or other mitogens.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well clear flat-bottom microplate

-

This compound Assay Kit (containing this compound solution and electron mediator)

-

Microplate reader capable of measuring absorbance at ~460 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell type and duration of the experiment (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium).[11] Include wells with medium only as a blank control.

-

Incubation: Incubate the plate in a CO₂ incubator at 37°C for 24-48 hours, or for the desired experimental duration.[11]

-

Addition of this compound Reagent: Add 10 µL of the this compound solution to each well.[2][11]

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.[2][12] The optimal incubation time can vary depending on the cell type and density.

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for one minute to ensure homogeneous color distribution.[11] Measure the absorbance at 450 nm using a microplate reader.[2]

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all other readings. The absorbance is directly proportional to the number of viable cells.

Cytotoxicity Assay

This protocol is designed to measure the cytotoxic effects of chemical compounds or other treatments.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well clear flat-bottom microplate

-

Test compounds at various concentrations

-

This compound Assay Kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of culture medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period determined by the specific experiment (e.g., 24, 48, or 72 hours).

-

Addition of this compound Reagent: Add 10 µL of the this compound solution to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 460 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation and Interpretation

The quantitative data obtained from a this compound assay is typically presented as absorbance values or as a percentage of a control. For cytotoxicity assays, results are often plotted as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound.

Example Data Summary:

| Cell Line | Treatment | Concentration (µM) | Absorbance at 460 nm (Mean ± SD) | Cell Viability (%) |

| HeLa | Untreated Control | 0 | 1.25 ± 0.08 | 100 |

| HeLa | Compound X | 1 | 1.10 ± 0.06 | 88 |

| HeLa | Compound X | 10 | 0.65 ± 0.04 | 52 |

| HeLa | Compound X | 100 | 0.15 ± 0.02 | 12 |

Conclusion

The this compound assay is a highly sensitive, convenient, and reliable method for quantifying cell viability and proliferation. Its water-soluble nature and low toxicity make it a superior alternative to older tetrazolium-based assays for a wide range of applications in drug discovery, toxicology, and basic research.[3][10][13] By understanding the core principles and following standardized protocols, researchers can obtain accurate and reproducible results.

References

- 1. ozbiosciences.com [ozbiosciences.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. What are the differences among MTS, XXT, WST-1, CCK-8 (this compound) test kits? [elabscience.com]

- 4. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. stemcell.com [stemcell.com]

- 6. What is the principle of this compound assays? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound: Significance and symbolism [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. MTS, this compound, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. himedialabs.com [himedialabs.com]

- 13. Tetrazolium Salt this compound as a Novel and Reliable Chromogenic Indicator for the Assessment of Boar Semen Quality - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WST-8 Assay in Adherent Cells

Introduction

The WST-8 (Water-Soluble Tetrazolium salt-8) assay is a robust and sensitive colorimetric method for the quantitative determination of cell viability and proliferation.[1][2][3] This assay is also widely used for evaluating cytotoxicity.[4][5] The principle of the this compound assay is based on the reduction of the slightly yellow tetrazolium salt, this compound, to a highly water-soluble orange-colored formazan (B1609692) dye.[6][7] This reduction is carried out by cellular dehydrogenases in metabolically active, viable cells.[7][8][9] The amount of the formazan dye generated is directly proportional to the number of living cells in the culture.[1][6][10] The absorbance of the formazan can be measured using a microplate reader at approximately 450 nm.[1][7][11]

A significant advantage of the this compound assay is that the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step, unlike in the traditional MTT assay.[2][12] Furthermore, this compound is less cytotoxic than other tetrazolium salts, allowing for longer incubation times and even downstream applications with the same cells.[10][12]

Principle of the this compound Assay

The core of the this compound assay lies in the metabolic activity of viable cells. Intracellular dehydrogenase enzymes, primarily originating from the mitochondria, reduce the this compound tetrazolium salt. This reaction is facilitated by an electron mediator, such as 1-Methoxy PMS.[4][13] The reduction of this compound results in the formation of a vibrant orange formazan dye that is released into the surrounding culture medium. The intensity of the orange color is a direct indicator of the number of viable cells.

Experimental Protocol

This protocol is designed for the use of the this compound assay with adherent cells cultured in a 96-well microplate format.

Materials Required

-

This compound Assay Reagent

-

Adherent cells

-

Complete cell culture medium

-

96-well clear flat-bottom microplate

-

Compound to be tested (for cytotoxicity or proliferation studies)

-

Phosphate-Buffered Saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Multichannel pipette

Reagent Preparation and Storage

| Reagent | Preparation | Storage |

| This compound Reagent | Typically supplied as a ready-to-use solution or requires reconstitution. If reconstitution is needed, follow the manufacturer's instructions. Often, an electron mediator solution is mixed with the this compound developer reagent.[11] | Store at -20°C and protect from light.[13][14] Avoid repeated freeze-thaw cycles.[11][12] If aliquoted, the reconstituted reagent is stable for several months at -20°C.[12] |

| Cell Culture Medium | Prepare complete medium supplemented with serum and antibiotics as required for the specific cell line. | Store at 4°C. |

| Test Compound | Dissolve the test compound in a suitable solvent (e.g., DMSO, ethanol, or culture medium) to prepare a stock solution. Further dilute with culture medium to achieve the desired final concentrations. | Storage conditions will vary depending on the compound. |

Assay Procedure

Step 1: Cell Seeding

-

Harvest adherent cells that are in the logarithmic growth phase.

-

Count the cells and adjust the cell suspension to the desired concentration. The optimal cell number per well varies among cell types and should be determined experimentally. A general starting point is between 1,000 and 25,000 cells per well.[9] For many cell lines, a density of 1 x 10⁴ to 1 x 10⁵ cells/well is recommended.[11][12]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include control wells:

-

Blank/Background Control: Wells containing 100 µL of culture medium without cells.[10]

-

Untreated Control: Wells containing cells with 100 µL of culture medium (and vehicle if a solvent is used for the test compound).

-

Step 2: Cell Culture and Treatment

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to attach and resume growth.

-

After incubation, carefully remove the culture medium.

-

Add 100 µL of fresh culture medium containing various concentrations of the test compound to the appropriate wells. For untreated control wells, add medium with the vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: this compound Reagent Incubation

-

At the end of the treatment period, add 10 µL of the this compound reagent to each well.[2][14]

-

Gently mix the plate on an orbital shaker for 1 minute to ensure uniform distribution.[12]

-

Incubate the plate for 1 to 4 hours at 37°C in the CO2 incubator.[14] The optimal incubation time depends on the cell type and density and should be optimized to obtain a linear response.[14]

Step 4: Absorbance Measurement

-

Before reading, gently mix the plate on an orbital shaker for 1 minute.[12]

-

Measure the absorbance at a wavelength of 450 nm using a microplate reader.[11] A reference wavelength of 600-650 nm can be used to subtract background noise.[14]

Data Presentation and Analysis

The quantitative data from the this compound assay can be summarized and analyzed as follows.

1. Raw Absorbance Data

| Well Type | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |

| Blank (Medium Only) | AB1 | AB2 | AB3 | AB_Mean | σB |

| Untreated Cells | AUC1 | AUC2 | AUC3 | AUC_Mean | σUC |

| Compound [X] µM | ATX1 | ATX2 | ATX3 | ATX_Mean | σTX |

| Compound [Y] µM | ATY1 | ATY2 | ATY3 | ATY_Mean | σTY |

2. Calculation of Cell Viability

First, correct the absorbance values by subtracting the mean absorbance of the blank wells.

-

Corrected Absorbance (Sample) = ASample_Mean - AB_Mean

Then, calculate the percentage of cell viability relative to the untreated control.

-

% Cell Viability = [ (Corrected Absorbance of Treated Cells) / (Corrected Absorbance of Untreated Cells) ] x 100

3. Summarized Results

| Compound Conc. (µM) | Mean Corrected Absorbance | Std. Dev. | % Cell Viability |

| 0 (Untreated) | AUC_Corrected | σUC | 100% |

| [X] | ATX_Corrected | σTX | Calculated % |

| [Y] | ATY_Corrected | σTY | Calculated % |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Absorbance | Contamination of this compound reagent with reducing agents or microbes.[14] | Discard the contaminated reagent. Always handle reagents aseptically. Use fresh culture medium for background wells. |

| Low Absorbance Signal | Insufficient number of viable cells. Short incubation time with this compound. | Optimize cell seeding density. Increase the incubation time with the this compound reagent (up to 4 hours).[2][14] |

| High Variability Between Replicates | Inconsistent cell seeding. Edge effect in the 96-well plate. Bubbles in the wells. | Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate. Be careful not to introduce bubbles when pipetting.[14] |

| Interference from Test Compound | The compound itself is colored or acts as a reducing agent.[10] | Run a control with the compound in cell-free medium to measure its intrinsic absorbance or reducing activity. If interference is high, wash the cells with PBS before adding fresh medium and the this compound reagent. |

References

- 1. This compound Assay Kit (Cell Proliferation) (ab65475) | Abcam [abcam.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. ozbiosciences.com [ozbiosciences.com]

- 4. tribioscience.com [tribioscience.com]

- 5. bosterbio.com [bosterbio.com]

- 6. What is the principle of this compound assays? | AAT Bioquest [aatbio.com]

- 7. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 8. stemcell.com [stemcell.com]

- 9. nwlifescience.com [nwlifescience.com]

- 10. assaygenie.com [assaygenie.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. 101.200.202.226 [101.200.202.226]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. himedialabs.com [himedialabs.com]

Application Notes and Protocols: WST-8 Assay for Suspension Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for performing the Water-Soluble Tetrazolium salt (WST-8) assay with suspension cells. The this compound assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

Principle of the this compound Assay

The this compound assay is based on the reduction of a highly water-soluble tetrazolium salt, this compound (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt), by cellular dehydrogenases in viable cells to produce a yellow-orange formazan (B1609692) dye.[1][2][3][4][5] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at approximately 450 nm.[3][4][6][7][8] This assay is characterized by its convenience, as the formazan product is water-soluble, eliminating the need for a solubilization step required in assays like the MTT assay.[3][4][9]

Mechanism of this compound Reduction

The reduction of this compound is mediated by NADH and NADPH produced by dehydrogenase activity within the mitochondria of metabolically active cells.[1][7][9] An electron mediator in the this compound solution facilitates the transfer of electrons from the intracellular space to the extracellular this compound, leading to the formation of the colored formazan.[1][9]

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other plate formats.

Materials Required

-

This compound Assay Kit (containing this compound reagent and sometimes an electron mediator)

-

Suspension cell culture

-

Complete cell culture medium

-

96-well flat-bottom microplate

-

Multi-channel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 450 nm (reference wavelength of 600-650 nm is recommended)

-

(Optional) Centrifuge with a plate rotor

Pre-Assay Optimization

For each new cell line, it is crucial to determine the optimal cell seeding density and incubation time with the this compound reagent. This ensures that the absorbance readings fall within the linear range of the assay.

-

Cell Seeding Density: Prepare a serial dilution of your suspension cells (e.g., from 1 x 10³ to 1 x 10⁶ cells/mL).[7] Seed 100 µL of each cell dilution into triplicate wells of a 96-well plate.[7]

-

Incubation Time: Add 10 µL of this compound reagent to each well and incubate for various time points (e.g., 1, 2, 3, and 4 hours).[7]

-

Measurement: Read the absorbance at 450 nm at each time point.

-

Analysis: Plot absorbance against cell number for each incubation time. The optimal conditions will show a linear relationship between cell number and absorbance.

Assay Procedure

Step 1: Cell Plating

-

Harvest suspension cells and determine the cell viability and count using a suitable method (e.g., trypan blue exclusion).

-

Resuspend the cells in fresh, pre-warmed culture medium to the optimal seeding density determined during optimization.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.[9]

-

Include control wells:

-

Cell Control: Wells with cells and medium only (no test compound).

-

Blank Control: Wells with medium only (no cells) to measure background absorbance.

-

Step 2: Compound Treatment

-

Add the desired concentrations of your test compounds to the appropriate wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[5]

Step 3: this compound Reagent Addition and Incubation

-